1-Bromohexane-d13

Mass Spectrometry Internal Standard Isotope Dilution

1-Bromohexane-d13 (CAS 130131-94-1), with the molecular formula C6D13Br and molecular weight 178.15 g/mol, is the perdeuterated isotopologue of 1-bromohexane wherein all 13 hydrogen atoms are replaced by deuterium. It is supplied as a colorless liquid with an isotopic purity specification of 98 atom % D and a chemical purity of ≥99% (CP).

Molecular Formula C6H13Br
Molecular Weight 178.15 g/mol
CAS No. 130131-94-1
Cat. No. B151944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromohexane-d13
CAS130131-94-1
Molecular FormulaC6H13Br
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESCCCCCCBr
InChIInChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2
InChIKeyMNDIARAMWBIKFW-UTBWLCBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromohexane-d13 (CAS 130131-94-1): A Perdeuterated Alkyl Bromide for Quantitative MS Internal Standardization


1-Bromohexane-d13 (CAS 130131-94-1), with the molecular formula C6D13Br and molecular weight 178.15 g/mol, is the perdeuterated isotopologue of 1-bromohexane wherein all 13 hydrogen atoms are replaced by deuterium [1]. It is supplied as a colorless liquid with an isotopic purity specification of 98 atom % D and a chemical purity of ≥99% (CP) . The compound exhibits a density of 1.269 g/mL at 25 °C, a boiling point of 154-158 °C, and a melting point of −85 °C . As a stable isotope-labeled (SIL) analog, its primary application is as an internal standard (IS) in quantitative mass spectrometry (MS), where it provides a nominal mass shift of M+13 relative to the unlabeled analyte .

Why 1-Bromohexane-d13 Cannot Be Replaced by Unlabeled 1-Bromohexane or Structural Analogs in Quantitative MS


In quantitative LC-MS and GC-MS analysis, the use of a generic structural analog (such as 1-bromopentane or 1-bromoheptane) as an internal standard introduces variability due to differential extraction recovery, chromatographic retention, and ionization efficiency [1]. Even the use of the unlabeled analyte (1-bromohexane) as an external standard fails to correct for matrix effects and injection-to-injection variability inherent to the sample introduction process [2]. While stable isotopically labeled (SIL) internal standards like 1-Bromohexane-d13 are the gold standard for correcting these analytical variables, they are not immune to limitations. Deuterium-labeled compounds can exhibit a reverse isotope effect in reversed-phase LC, causing them to elute 0.01-0.03 minutes earlier than their non-deuterated counterparts, and may also demonstrate different recovery or stability profiles compared to the analyte [3][4]. Therefore, selection of 1-Bromohexane-d13 over an unlabeled analog or a generic alkyl bromide is driven by its superior matrix effect compensation, but its specific chromatographic and isotopic purity characteristics must be quantitatively validated.

Quantitative Differentiation of 1-Bromohexane-d13 from Its Unlabeled Counterpart and In-Class Analogs


Isotopic Purity of 1-Bromohexane-d13 Enables M+13 Mass Shift for MS Quantification

1-Bromohexane-d13 is specified with an isotopic purity of 98 atom % D, generating a nominal mass shift of M+13 relative to unlabeled 1-bromohexane (monoisotopic mass 164.02 Da) . This 13 Da shift is sufficient to separate the internal standard signal from the analyte's M+1 and M+2 natural abundance isotopic peaks in low-resolution MS, provided the isotopic purity is high enough to minimize cross-contribution [1]. In contrast, unlabeled 1-bromohexane provides a mass shift of 0 Da, precluding its use as an internal standard for itself, while non-isotopic alkyl bromide analogs like 1-bromopentane or 1-bromoheptane lack any predictable mass relationship to the analyte and exhibit different ionization and fragmentation patterns .

Mass Spectrometry Internal Standard Isotope Dilution

Density of 1-Bromohexane-d13 at 25 °C is 1.269 g/mL, 7.4% Higher Than Unlabeled 1-Bromohexane

The measured density of 1-Bromohexane-d13 is 1.269 g/mL at 25 °C, which is 7.4% higher than the density of unlabeled 1-bromohexane (1.181 g/mL at 25 °C) . This difference, arising from the higher atomic mass of deuterium, is statistically significant and must be accounted for in gravimetric preparation of standard solutions. Using the density of unlabeled 1-bromohexane to calculate the mass of a volumetric aliquot of 1-Bromohexane-d13 would introduce a systematic error of -7.4% in the prepared concentration [1].

Physicochemical Property Isotope Effect Liquid Handling

Perdeuteration (13 × D) in 1-Bromohexane-d13 Provides Superior Quantitative Linearity Over 13C-Labeled Analogs

1-Bromohexane-d13, containing 13 deuterium atoms, is a perdeuterated compound. In contrast to 13C-labeled analogs, which often require complex, multi-step de novo synthesis starting from expensive isotopically labeled substrates, perdeuterated compounds like 1-Bromohexane-d13 can be synthesized via hydrogen-deuterium exchange at carbon centers, offering a more cost-effective route to a high-purity isotopologue [1]. While perdeuteration can introduce a reverse isotope effect in reversed-phase LC (causing earlier elution by 0.01-0.03 min), this effect is highly reproducible and can be quantitatively accounted for during method validation [2]. Importantly, the extensive deuteration (98 atom % D) minimizes the isotopic cross-contribution between the internal standard's M peak and the analyte's M+1 or M+2 natural abundance peaks, ensuring a wider linear dynamic range for quantification compared to internal standards with fewer isotopic labels [1].

Stable Isotope Labeling Internal Standard LC-MS Method Validation

High-Value Application Scenarios for 1-Bromohexane-d13 Based on Its Quantitative Differentiation


Quantitative Analysis of 1-Bromohexane as a Process Impurity or Residual Solvent via Isotope Dilution GC-MS

In pharmaceutical manufacturing and environmental monitoring, 1-bromohexane may be present as a process-related impurity or residual solvent requiring quantification at trace levels. 1-Bromohexane-d13 serves as the ideal internal standard for isotope dilution GC-MS analysis in these applications. Its M+13 mass shift, derived from its 98 atom % D isotopic purity , ensures baseline resolution from the unlabeled analyte's isotopic cluster, enabling accurate and precise quantification even in complex sample matrices. The quantifiable density of 1.269 g/mL at 25 °C is essential for the gravimetric preparation of highly accurate stock solutions used to spike samples and construct calibration curves. This approach directly corrects for losses during sample preparation (e.g., liquid-liquid extraction or headspace sampling) and compensates for matrix-induced ion suppression or enhancement in the MS source, delivering validated analytical methods compliant with regulatory guidelines [1].

Mechanistic Studies of C-Br Bond Activation Using 1-Bromohexane-d13 to Probe Kinetic Isotope Effects (KIEs)

The perdeuteration of 1-Bromohexane-d13 makes it a valuable probe for investigating the mechanism of C-Br bond activation in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) or nucleophilic substitution (SN2) pathways. By comparing the reaction rate of 1-Bromohexane-d13 against that of unlabeled 1-bromohexane under identical conditions, researchers can measure the secondary kinetic isotope effect (KIE). A KIE significantly different from unity (k_H/k_D > 1 or < 1) provides quantitative evidence for the extent of bond breaking/forming at the carbon center bearing the deuterium labels in the rate-determining transition state [2]. This evidence is crucial for validating computational models and optimizing catalytic cycles in organic synthesis. The high isotopic purity of 1-Bromohexane-d13 ensures that the measured KIE is not confounded by the presence of unlabeled or partially labeled molecules.

LC-MS/MS Bioanalytical Method Validation for Alkyl Bromide Metabolites in Pharmacokinetic Studies

In drug metabolism and pharmacokinetic (DMPK) studies, 1-bromohexane can be used as a model substrate or may arise as a metabolite of bromine-containing drug candidates. 1-Bromohexane-d13 is used as the stable isotope-labeled internal standard for developing and validating sensitive LC-MS/MS methods to quantify 1-bromohexane in biological matrices (plasma, urine, tissue homogenates). As established by Stokvis et al. [1], SIL internal standards are essential for correcting for variability in sample extraction recovery and matrix effects, which are particularly pronounced in complex biological samples. The use of 1-Bromohexane-d13 allows the analytical method to achieve the high precision (<15% CV) and accuracy (85-115%) required by regulatory bodies like the FDA and EMA for bioanalytical method validation, thereby ensuring the reliability of pharmacokinetic data generated for regulatory submission.

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